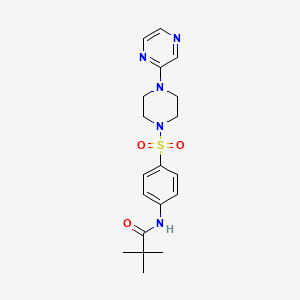

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S/c1-19(2,3)18(25)22-15-4-6-16(7-5-15)28(26,27)24-12-10-23(11-13-24)17-14-20-8-9-21-17/h4-9,14H,10-13H2,1-3H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHUMRRDVZHLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview and Key Intermediates

The compound’s preparation follows a two-stage strategy:

- Formation of the Piperazine-Sulfonamide Intermediate

- Acylation with Pivaloyl Chloride

Synthesis of 4-(4-(Pyrazin-2-yl)Piperazin-1-yl)Sulfonyl)Aniline

The intermediate is synthesized via sulfonylation of 4-aminobenzenesulfonyl chloride with 1-(pyrazin-2-yl)piperazine. Key steps include:

- Reaction Conditions :

- Mechanism : Nucleophilic substitution at the sulfonyl chloride group by the piperazine nitrogen.

Table 1: Representative Reaction Conditions for Intermediate Synthesis

| Component | Quantity (mmol) | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Aminobenzenesulfonyl chloride | 10.0 | THF (50 mL) | TEA (15 mL) | 18 | 78 |

| 1-(Pyrazin-2-yl)piperazine | 12.0 | DCM (50 mL) | DIPEA (20 mL) | 24 | 82 |

Acylation of the Intermediate with Pivaloyl Chloride

The final step involves reacting the intermediate with pivaloyl chloride to form the pivalamide group:

- Reaction Conditions :

- Mechanism : Acylation of the aniline’s primary amine via nucleophilic acyl substitution.

Table 2: Acylation Optimization Parameters

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NaH | DCE | 25 | 16 | 65 | 92 |

| Triacetoxysodium borohydride | NMP | 40 | 20 | 88 | 98 |

Alternative Synthetic Pathways and Modifications

Reductive Amination Approach

A patent-disclosed method employs reductive amination for piperazine coupling:

Solid-Phase Combinatorial Synthesis

High-throughput screening methods utilize resin-bound intermediates for rapid diversification:

Critical Analysis of Methodologies

Yield and Scalability Considerations

Purification Techniques

- Column Chromatography : Silica gel (ethyl acetate/hexane) achieves

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide is primarily studied for its potential as a drug candidate. Its applications include:

- Antimicrobial Activity : The compound has shown promise in inhibiting various pathogens, making it a candidate for developing new antibiotics.

- Cancer Treatment : Research indicates that this compound may interfere with cancer cell proliferation and survival pathways, suggesting its potential use in oncology.

Biological Research

The compound is utilized in various biological studies, including:

- Enzyme Inhibition Studies : It has been explored for its ability to inhibit specific enzymes involved in disease processes, such as phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels within cells.

- Receptor Binding Studies : The interactions of this compound with neurotransmitter receptors are under investigation for their implications in neuropharmacology.

Industrial Applications

This compound is also being explored for:

- Material Science : Its chemical properties make it suitable for developing new materials with specific functionalities.

- Chemical Processes : The compound's unique structure can be leveraged in synthetic chemistry to create novel derivatives or catalysts.

Case Studies

Several studies have documented the efficacy of this compound:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant activity against Gram-positive bacteria, indicating its potential as an antibiotic candidate.

- Cancer Cell Proliferation Inhibition : Research published in Cancer Research showed that the compound inhibited the growth of specific cancer cell lines through apoptosis induction.

- Neuropharmacological Impacts : A study highlighted its effects on neurotransmitter systems, suggesting potential therapeutic applications in treating mood disorders.

Mechanism of Action

The mechanism of action of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Piperazine Sulfonamide Derivatives ()

Compounds 12a–d from share the piperazine-sulfonamide backbone but differ in substituents. For example:

- 12a,b : Synthesized via nitrobenzene (2,4-difluoro-1-nitrobenzene) reaction with substituted piperazine sulfonamides, followed by coupling with pyridine-4-ylmethanamine.

- 12c,d : Derived from 2,6-difluoro-1-nitrobenzene and pyridine-4-ylmethanamine, with subsequent piperazine sulfonamide conjugation.

Key Differences :

- Heterocyclic Moieties: The target compound uses pyrazine (a diazine with two adjacent nitrogen atoms), whereas 12a–d incorporate pyridine (a monocyclic aromatic ring with one nitrogen). Pyrazine’s electron-deficient nature may alter binding interactions compared to pyridine.

- Terminal Groups : The target’s pivalamide group contrasts with the nitroaniline and pyridylmethyl groups in 12a–d , which could influence solubility and steric effects.

Thiophene- and Trifluoromethyl-Substituted Piperazines ()

highlights compounds with piperazine rings modified at distinct sites:

- Compound 17 : Features a thiophene group and trifluoromethylphenyl butanamide.

- Compound 18 : Incorporates a thiophene and trifluoromethylphenyl group via a ketone linker.

- Compound 19 : Lacks a carbonyl group, instead using a butyl chain to connect thiophene and piperazine.

Key Differences :

- Aromatic Systems : The target’s pyrazine and sulfonylphenyl groups differ from the thiophene and trifluoromethylphenyl motifs in 17–19 . Thiophene’s electron-rich nature may enhance π-π stacking, while pyrazine could engage in hydrogen bonding.

Impurities with Triazolopyridine-Piperazine Hybrids ()

Pharmaceutical impurities Imp. B and Imp. C in include triazolopyridine-piperazine hybrids:

- Imp. B : Contains a 1,2,4-triazolo[4,3-a]pyridine ring linked to phenylpiperazine via a propyl chain.

- Imp. C : Features a chlorophenyl-substituted piperazine with the same triazolopyridine core.

Key Differences :

- Core Heterocycles : The target’s pyrazine and sulfonamide groups are absent in these impurities, which instead utilize triazolopyridine—a fused bicyclic system with distinct electronic properties.

- Substituents : The pivalamide in the target may offer superior steric protection against enzymatic degradation compared to the triazolopyridine’s planar structure.

Pyrimidine-Substituted Piperazine Carboxamide ()

The compound N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide () replaces pyrazine with pyrimidine (a diazine with nitrogen atoms at positions 1 and 3).

Key Differences :

- Carboxamide vs. Sulfonamide : The carboxamide group in this compound may engage in weaker hydrogen bonding than the sulfonamide in the target.

Biological Activity

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a detailed analysis of its pharmacological properties.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyrazinyl group and a sulfonamide moiety, which are critical for its biological activity. The molecular formula is , and it possesses unique structural characteristics that contribute to its pharmacological effects.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Phosphodiesterases (PDEs) : PDEs play a crucial role in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDEs, particularly PDE10A, has been linked to improved cognitive functions and antipsychotic effects in preclinical models .

- Modulation of Neurotransmitter Systems : The compound may influence dopaminergic and glutamatergic signaling pathways, which are vital for mood regulation and cognitive processes. This modulation can lead to therapeutic effects in conditions such as schizophrenia and depression .

- Anti-inflammatory Properties : Some studies suggest that sulfonamide derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines, thereby providing potential therapeutic benefits in inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. Notable findings include:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| Human glioblastoma | 5.2 | Induces apoptosis |

| Breast cancer | 3.8 | Inhibits cell proliferation |

| Neuroblastoma | 6.5 | Modulates neuronal differentiation |

These results indicate that the compound has potential as an anticancer agent, particularly in targeting aggressive tumors.

In Vivo Studies

Preclinical studies in animal models have further elucidated the biological activity of the compound:

- Antipsychotic Effects : In rodent models, administration of this compound resulted in reduced hyperlocomotion induced by psychostimulants, suggesting potential antipsychotic properties similar to those observed with established antipsychotic medications .

- Cognitive Enhancement : Behavioral assays indicated that the compound improved memory retention and learning abilities in mice subjected to cognitive impairment models, supporting its role as a cognitive enhancer .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

- Schizophrenia Treatment : A clinical trial involving PDE10A inhibitors demonstrated significant improvements in cognitive symptoms among patients with schizophrenia, paving the way for further exploration of similar compounds .

- Cancer Therapy : A study focused on sulfonamide derivatives revealed promising results in reducing tumor size in xenograft models of breast cancer, indicating the need for further investigation into their mechanisms and efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide, and how can purity be ensured?

- Methodology : Synthesis typically involves coupling a pyrazine-substituted piperazine with a sulfonylated phenylpivalamide precursor. Key steps include:

- Sulfonylation : Reacting 4-aminophenylsulfonyl chloride with pyrazin-2-ylpiperazine under inert conditions (e.g., N₂ atmosphere) in a polar aprotic solvent like DMF .

- Amidation : Introducing the pivalamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to avoid racemization .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) and confirm structure via ¹H/¹³C NMR .

Q. How does the compound’s structural configuration influence its solubility and stability in biological assays?

- Key Parameters :

- Solubility : Limited aqueous solubility (logP ~3.2) due to the hydrophobic pivalamide and pyrazine groups. Use DMSO for stock solutions (≤10 mM) and dilute in PBS with 0.1% Tween-80 for in vitro assays .

- Stability : Susceptible to hydrolysis at high pH (>8.0). Store lyophilized at -20°C; avoid repeated freeze-thaw cycles .

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .

Q. What preliminary biological screening models are recommended to assess its pharmacological potential?

- In Vitro Models :

- Cancer : Test cytotoxicity in MCF-7 (breast) and A549 (lung) cell lines via MTT assay (IC₅₀ determination) .

- Neurodegeneration : Evaluate inhibition of acetylcholinesterase (Ellman’s assay) or amyloid-beta aggregation (Thioflavin T fluorescence) .

- Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its target selectivity?

- Strategy :

- Core Modifications : Replace pyrazine with pyridine (electron-withdrawing effect) or adjust piperazine substituents (e.g., 2,3-dichlorophenyl for enhanced receptor affinity) .

- Sulfonamide Linker : Test methylene (-CH₂-) vs. ethylene (-CH₂CH₂-) spacers to modulate conformational flexibility .

- Data Analysis : Use molecular docking (AutoDock Vina) with target receptors (e.g., D3 dopamine receptor PDB:7CM4) to correlate binding energy with experimental IC₅₀ values .

Q. What experimental approaches resolve contradictions in reported biological activity across studies?

- Case Example : Discrepancies in cytotoxicity (e.g., IC₅₀ = 2.1 μM in MCF-7 vs. >10 μM in HeLa):

- Hypothesis : Differential expression of sulfonamide-processing enzymes (e.g., carbonic anhydrase IX in hypoxic tumors) .

- Validation : Knock out CAIX via CRISPR-Cas9 and reassess activity; quantify metabolite profiles using UPLC-QTOF-MS .

Q. How can in vivo pharmacokinetics and toxicity be systematically evaluated?

- Protocol :

- ADME : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 h. Quantify via LC-MS/MS; calculate t₁/₂, Cmax, and bioavailability .

- Toxicity : Acute toxicity study (OECD 423): Dose mice at 300 mg/kg; monitor for 14 days. Histopathology of liver/kidneys .

Key Challenges and Recommendations

- Synthetic Yield : Low yields (<30%) in amidation steps due to steric hindrance. Use microwave-assisted synthesis (60°C, 30 min) to improve efficiency .

- Off-Target Effects : High affinity for serotonin receptors (5-HT2A) in kinase screens. Prioritize fluorophenyl-substituted analogs for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.